

An In-depth Technical Guide to 11Oxahomoaminopterin and its Related Antifolate Compounds

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **11-Oxahomoaminopterin** and the broader class of aminopterin-related antifolate compounds. While specific data for **11-Oxahomoaminopterin** is not extensively available in public literature, this document extrapolates its potential characteristics based on the well-established principles of antifolate chemistry and pharmacology. The guide delves into the core mechanism of action, structure-activity relationships, and established experimental protocols relevant to the synthesis and biological evaluation of these potent dihydrofolate reductase (DHFR) inhibitors. Quantitative data for key aminopterin analogs are presented in tabular format to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide clear, concise representations of complex processes. This document serves as a foundational resource for researchers engaged in the discovery and development of novel antifolate-based therapeutics.

Introduction to Aminopterin and the Significance of Antifolates

Aminopterin, 4-aminofolic acid, is a potent folic acid antagonist that has historically been used in the treatment of pediatric leukemia.[1] It and its derivatives, collectively known as antifolates,



function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[2] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines, thymidylate, and certain amino acids necessary for DNA replication and cellular proliferation.[3] By competitively binding to DHFR, aminopterin and its analogs deplete the intracellular pool of tetrahydrofolate, leading to the arrest of DNA synthesis and cell death, particularly in rapidly dividing cancer cells.[3]

The general structure of aminopterin consists of a pteridine ring, a p-aminobenzoyl group, and a glutamic acid side chain. Modifications to each of these components have been extensively explored to modulate the compound's potency, selectivity, and pharmacokinetic properties. The nomenclature "11-Oxahomoaminopterin" suggests two specific modifications to the parent aminopterin structure:

- 11-Oxa: This indicates the substitution of a carbon atom with an oxygen atom at the 11th position of the molecule. Based on the standard numbering of related folate analogs, this position is likely within the p-aminobenzoyl-glutamate linkage.
- Homo: This prefix typically denotes the addition of a methylene group (-CH2-) to the parent structure, in this case likely extending the glutamic acid side chain to a homoglutamic acid moiety.

While direct experimental data for **11-Oxahomoaminopterin** is scarce, understanding the structure-activity relationships of known aminopterin analogs allows for informed hypotheses about its potential biological profile.

Mechanism of Action: Inhibition of Dihydrofolate Reductase

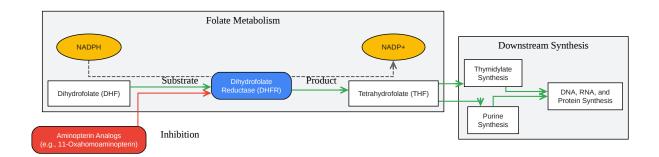
The primary mechanism of action for aminopterin and its analogs is the competitive inhibition of dihydrofolate reductase (DHFR).[3] These compounds mimic the natural substrate, dihydrofolate, and bind with high affinity to the active site of the DHFR enzyme.[3] This binding event prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial step in the folate cycle.

The inhibition of DHFR leads to a cascade of downstream effects that ultimately disrupt cellular replication:



- Depletion of Tetrahydrofolate: The direct consequence of DHFR inhibition is a severe reduction in the intracellular concentration of tetrahydrofolate and its derivatives.
- Inhibition of Thymidylate Synthesis: Tetrahydrofolate is an essential cofactor for thymidylate synthase, the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis.
- Inhibition of Purine Synthesis: Tetrahydrofolate derivatives are also critical for the de novo synthesis of purines (adenine and guanine), which are fundamental building blocks of both DNA and RNA.
- Cell Cycle Arrest and Apoptosis: The collective disruption of DNA, RNA, and protein synthesis leads to cell cycle arrest, primarily at the S-phase, and ultimately triggers programmed cell death (apoptosis).

The following diagram illustrates the central role of DHFR in the folate metabolism pathway and the inhibitory effect of antifolate compounds.



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Caption: Folate metabolism and the inhibitory action of antifolates on DHFR.



Structure-Activity Relationships of Aminopterin Analogs

The biological activity of aminopterin analogs is highly dependent on their chemical structure. Modifications to the pteridine ring, the p-aminobenzoyl moiety, and the glutamate side chain can significantly impact their affinity for DHFR, transport into cells, and susceptibility to polyglutamylation.

- Pteridine Ring: The 2,4-diaminopteridine core is crucial for high-affinity binding to DHFR.
- p-Aminobenzoyl Moiety: The aromatic ring and the benzoyl linkage are important for proper orientation within the DHFR active site. Modifications in this region, such as the "11-Oxa" substitution, could alter binding affinity and selectivity.
- Glutamate Side Chain: The L-glutamate portion is essential for transport into the cell via the reduced folate carrier and for intracellular retention through polyglutamylation by folylpolyglutamate synthetase (FPGS). The "homo" modification, creating a homoglutamate side chain, could influence these processes.

Quantitative Data for Selected Aminopterin Analogs

While specific quantitative data for **11-Oxahomoaminopterin** are not available, the following table summarizes the inhibitory concentrations (IC50) and binding affinities (Ki) for aminopterin and some of its well-characterized analogs against various cell lines and DHFR enzymes. This data provides a benchmark for understanding the potency of this class of compounds.

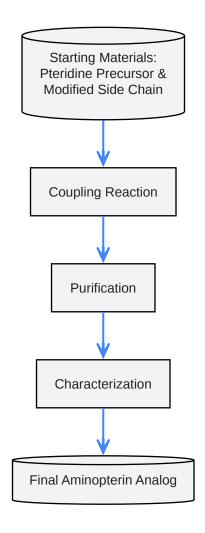


Compound	Target/Cell Line	IC50 (nM)	Ki (pM)	Reference
Aminopterin	CCRF-CEM cells	4.4	-	[2]
Aminopterin	L1210 murine leukemia	-	-	[2]
Aminopterin	Human DHFR	-	3.7	[2]
Methotrexate	CCRF-CEM cells	-	-	[4]
Methotrexate	Human DHFR	-	-	[4]
Rotationally Restricted Aminopterin Analog	CCRF-CEM cells	5.1	-	[4]
Rotationally Restricted Aminopterin Analog	Human DHFR	-	34	[4]

Experimental Protocols General Synthesis of Aminopterin Analogs

The synthesis of aminopterin analogs typically involves the coupling of a pteridine precursor with a modified p-aminobenzoyl-glutamate side chain. A general synthetic workflow is outlined below.





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Caption: General workflow for the synthesis of aminopterin analogs.

A common synthetic route involves the reaction of 2,4-diamino-6-bromomethylpteridine with a diethyl ester of the desired p-aminobenzoyl-glutamate analog, followed by saponification to yield the final product.[5]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The inhibitory activity of aminopterin analogs against DHFR is typically determined using a spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate to tetrahydrofolate.

Materials:



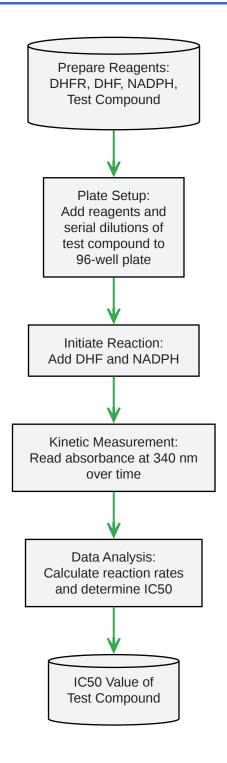
- Purified DHFR enzyme
- Dihydrofolate (DHF)
- NADPH
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Test compound (e.g., **11-Oxahomoaminopterin**)
- 96-well UV-transparent microplate
- Microplate reader

Protocol:

- Prepare serial dilutions of the test compound.
- In a 96-well plate, add assay buffer, DHFR enzyme, and the test compound (or vehicle control).
- Initiate the reaction by adding a solution of DHF and NADPH.
- Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

The following diagram illustrates the experimental workflow for a DHFR inhibition assay.





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Caption: Experimental workflow for a DHFR inhibition assay.

Conclusion



While **11-Oxahomoaminopterin** remains a compound with limited publicly available data, the extensive research on aminopterin and its analogs provides a robust framework for predicting its properties and guiding future research. As a potent inhibitor of DHFR, this class of compounds continues to be of significant interest in the development of novel anticancer and immunosuppressive agents. The methodologies and structure-activity relationships detailed in this guide offer a valuable resource for scientists and researchers working to advance the field of antifolate drug discovery. Further investigation into the synthesis and biological evaluation of **11-Oxahomoaminopterin** is warranted to fully elucidate its therapeutic potential.

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